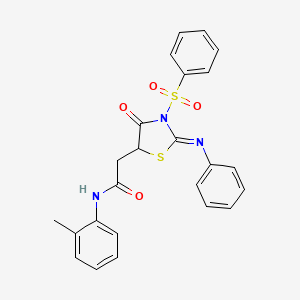

(Z)-2-(4-oxo-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(4-oxo-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C24H21N3O4S2 and its molecular weight is 479.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-2-(4-oxo-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure features a thiazolidine ring, which is known for various biological properties, including its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.

Chemical Structure

The molecular formula of the compound is C17H18N2O3S, and its structure can be represented as follows:

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed potent activity against various bacterial strains. For instance, compounds from the same family were tested against eight bacterial and eight fungal species, showing Minimum Inhibitory Concentrations (MICs) ranging from 10.7–21.4 μmol/mL .

Anticancer Activity

Thiazolidinones have also been evaluated for their anticancer properties. A study indicated that these compounds could induce apoptosis and cell cycle arrest in cancer cell lines without relying solely on PPARγ activation. The presence of specific substituents, such as aryl acetamido functionalities, has been shown to enhance their antiproliferative activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazolidinones reveals that electron-withdrawing groups increase the potency of these compounds. For instance, modifications to the thiazolidine core significantly influence their cytotoxic profiles against cancer cells. Compounds with methoxy or halogen substituents exhibited lower IC50 values, indicating higher potency .

Case Studies

- Antibacterial Evaluation : In a comparative study, a series of thiazolidinone derivatives were synthesized and tested for antibacterial activity. The best-performing compound demonstrated an MIC of 10.7 μmol/mL against Staphylococcus aureus, illustrating the effectiveness of structural modifications in enhancing antimicrobial action .

- Anticancer Efficacy : A recent investigation focused on the anticancer potential of thiazolidinones showed that compounds with a benzylidene double bond exhibited significant activity against various cancer cell lines, with IC50 values as low as 5.4 μM for certain derivatives . These findings suggest that the incorporation of specific functional groups can markedly improve therapeutic efficacy.

Data Table: Biological Activity Summary

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that thiazolidinones exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiazolidinones can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Mechanism of Action : Thiazolidinones may interact with specific molecular targets involved in cancer cell survival and proliferation. For example, they can inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells .

-

Case Studies :

- A study demonstrated that certain thiazolidinone derivatives exhibited cytotoxic effects against the MDA-MB-231 breast cancer cell line, showcasing their potential as anticancer agents .

- Another investigation focused on the synthesis of novel thiazolidinone analogues that showed promising results in inhibiting cancer cell growth through MTT assays .

Antimicrobial Activity

Thiazolidinones have also been recognized for their antimicrobial properties. The compound’s structure allows it to target bacterial enzymes or disrupt cellular processes.

- Mechanism : The presence of sulfonyl groups in the structure can enhance antibacterial activity by interfering with bacterial cell wall synthesis or function.

- Case Studies :

Synthesis and Characterization

The synthesis of (Z)-2-(4-oxo-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiazolidinone Ring

The thiazolidinone ring’s C-2 and C-5 positions are electrophilic due to conjugation with the adjacent imino and sulfonyl groups.

Key Reactions :

-

Hydrolysis : Under acidic or basic conditions, the ring undergoes hydrolysis to yield open-chain mercaptoacetamide derivatives. For example, treatment with aqueous HCl produces 3-mercapto-N-(o-tolyl)acetamide and phenylsulfonylurea intermediates .

-

Aminolysis : Reaction with primary amines (e.g., aniline) at 80°C results in substitution at C-2, forming 2-(arylimino)-thiazolidinone derivatives.

Mechanism :

Thiazolidinone+Nu−→Ring opening intermediate→Substituted product

Nu = nucleophile (e.g., OH⁻, NH₂R) .

Reactivity of the Phenylsulfonyl Group

The phenylsulfonyl moiety acts as a leaving group, enabling substitution or elimination reactions.

Key Reactions :

-

Nucleophilic Aromatic Substitution : Treatment with strong nucleophiles (e.g., KCN) replaces the sulfonyl group with cyano groups under reflux conditions .

-

Reductive Desulfonylation : Catalytic hydrogenation (H₂/Pd-C) removes the sulfonyl group, yielding a thiazolidinone with a free thiol group.

Conditions :

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Substitution | KCN, DMF, 100°C, 6 hrs | 2-Cyano-thiazolidinone derivative | |

| Reduction | H₂ (1 atm), Pd-C, EtOH, RT | 3-Mercapto-thiazolidinone |

Acetamide Functional Group Reactivity

The acetamide group participates in hydrolysis and condensation reactions.

Key Reactions :

-

Acid-Catalyzed Hydrolysis : Concentrated H₂SO₄ hydrolyzes the acetamide to a carboxylic acid, forming (Z)-2-(4-oxo-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-5-yl)acetic acid .

-

Schiff Base Formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol yields imine-linked conjugates .

Mechanistic Insight :

RCONHR +H OH+RCOOH+H NR

This reaction is critical for prodrug activation .

Cycloaddition and Ring-Expansion Reactions

The thiazolidinone core undergoes [3+2] cycloadditions with dipolarophiles like nitrile oxides.

Example :

-

Reaction with benzonitrile oxide forms a spiro-isoxazoline-thiazolidinone hybrid under microwave irradiation .

Conditions :

Tautomerism and Resonance Effects

The phenylimino group exhibits keto-enol tautomerism, influencing reactivity:

C N↔C NH

This equilibrium stabilizes the thiazolidinone ring and modulates electrophilicity at C-4 .

Oxidation and Reduction Pathways

Propiedades

IUPAC Name |

2-[3-(benzenesulfonyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4S2/c1-17-10-8-9-15-20(17)26-22(28)16-21-23(29)27(33(30,31)19-13-6-3-7-14-19)24(32-21)25-18-11-4-2-5-12-18/h2-15,21H,16H2,1H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAHBJTUVQFOPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.